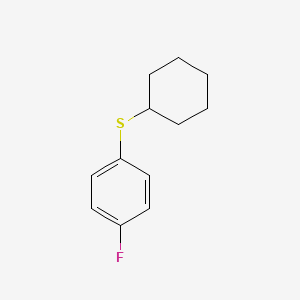
Benzene, 1-(cyclohexylthio)-4-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(cyclohexylthio)-4-fluoro-: is an organic compound that features a benzene ring substituted with a cyclohexylthio group and a fluorine atom. This compound is part of a broader class of aromatic compounds known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(cyclohexylthio)-4-fluoro- typically involves the introduction of the cyclohexylthio group and the fluorine atom onto the benzene ring. One common method is through electrophilic aromatic substitution reactions. For instance, the cyclohexylthio group can be introduced via a thiolation reaction using cyclohexylthiol and a suitable catalyst. The fluorine atom can be introduced through halogenation using fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of such compounds often involves multi-step synthesis processes that ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-(cyclohexylthio)-4-fluoro- can undergo oxidation reactions, particularly at the cyclohexylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyclohexylthio group, converting it to a simpler thiol or even removing it entirely.
Substitution: The compound can participate in further electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for reduction.
Substitution: Halogenating agents like NFSI for fluorination, and thiolating agents for introducing thiol groups.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or de-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Biology and Medicine: In biological research, this compound can be used to study the effects of aromatic substitutions on biological activity. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Industry: Industrially, this compound can be used in the production of advanced materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(cyclohexylthio)-4-fluoro- involves its interaction with molecular targets through its aromatic ring and substituents. The cyclohexylthio group can engage in various interactions, including hydrogen bonding and van der Waals forces, while the fluorine atom can influence the compound’s electronic properties, enhancing its reactivity and stability.
Comparison with Similar Compounds
- Benzene, 1-(methylthio)-4-fluoro-
- Benzene, 1-(cyclohexylthio)-4-chloro-
- Benzene, 1-(cyclohexylthio)-4-bromo-
Uniqueness: Benzene, 1-(cyclohexylthio)-4-fluoro- is unique due to the combination of the cyclohexylthio group and the fluorine atom. The cyclohexylthio group provides steric bulk and potential for various chemical interactions, while the fluorine atom enhances the compound’s stability and reactivity compared to other halogenated derivatives.
This detailed overview should provide a comprehensive understanding of Benzene, 1-(cyclohexylthio)-4-fluoro- and its significance in various fields
Properties
CAS No. |
61671-42-9 |
|---|---|
Molecular Formula |
C12H15FS |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-cyclohexylsulfanyl-4-fluorobenzene |
InChI |
InChI=1S/C12H15FS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5H2 |
InChI Key |
DZJPRYLLWTVMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















